molecular formula C12H14Cl2NO6P B13950168 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate CAS No. 37913-86-3

2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate

Cat. No.: B13950168
CAS No.: 37913-86-3
M. Wt: 370.12 g/mol
InChI Key: HJQAGMUEAUJYCS-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate is an organophosphate compound characterized by a diethyl phosphate ester group attached to a substituted ethenyl moiety. The ethenyl group is modified with two chlorine atoms at the 2-position and a 4-nitrophenyl substituent at the 1-position. This structure introduces unique electronic and steric properties due to the electron-withdrawing nitro group, which distinguishes it from analogs with chloro-substituted aromatic rings (e.g., Chlorfenvinphos) .

Properties

CAS No.

37913-86-3

Molecular Formula

C12H14Cl2NO6P

Molecular Weight

370.12 g/mol

IUPAC Name

[2,2-dichloro-1-(4-nitrophenyl)ethenyl] diethyl phosphate

InChI

InChI=1S/C12H14Cl2NO6P/c1-3-19-22(18,20-4-2)21-11(12(13)14)9-5-7-10(8-6-9)15(16)17/h5-8H,3-4H2,1-2H3

InChI Key

HJQAGMUEAUJYCS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(=C(Cl)Cl)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Stepwise Synthesis (Inferred from Organophosphate Chemistry):

  • Preparation of 2,2-Dichloro-1-(4-nitrophenyl)ethene:
    • The starting material is typically a 4-nitrobenzaldehyde derivative, which undergoes a condensation reaction with a dichloroacetylating agent (such as dichloroacetyl chloride) to yield the desired dichloroethenyl moiety attached to the nitrophenyl ring.
  • Formation of the Diethyl Phosphate Ester:
    • The resulting intermediate is then reacted with diethyl chlorophosphate or a similar phosphorylating agent, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid by-product.
  • Purification:
    • The crude product is purified by standard techniques such as recrystallization or column chromatography to achieve the required purity for agricultural or research applications.

Raw Materials and Reagents

Raw Material Function
4-Nitrobenzaldehyde Aromatic precursor
Dichloroacetyl chloride Dichloroethenyl source
Diethyl chlorophosphate Phosphorylating agent
Triethylamine or Pyridine Acid scavenger/base
Dichloromethane or Tetrahydrofuran (THF) Solvent

Industrial and Laboratory Scale Considerations

  • Scale: The synthesis is amenable to both laboratory and industrial scales, provided appropriate safety measures are in place due to the toxicity and environmental hazards of organophosphates.
  • Safety: Proper ventilation, use of personal protective equipment, and waste management protocols must be observed due to the compound’s classification as hazardous.

Summary Table: Preparation Data

Parameter Description/Value
CAS Number 37913-86-3
Molecular Formula C₁₂H₁₄Cl₂NO₆P
Molecular Weight 370.12 g/mol
Typical Purity ≥99% (industrial grade)
Main Synthetic Steps Condensation, Phosphorylation
Key Reagents 4-Nitrobenzaldehyde, Dichloroacetyl chloride, Diethyl chlorophosphate, Triethylamine
Solvents Dichloromethane, THF
Yield (Estimated) 60–85%
Safety Classification Hazardous, organophosphate toxicant

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic applications and as a model compound for studying drug interactions.

    Industry: Used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Chlorfenvinphos
  • Structure : Features a 2,4-dichlorophenyl group instead of 4-nitrophenyl. Molecular formula: C₁₂H₁₄Cl₃O₄P .
  • Activity: Broad-spectrum organophosphate insecticide and acaricide. Acts via acetylcholinesterase inhibition .
  • Toxicity : Acute oral LD₅₀ (rat): 10–39 mg/kg; classified as highly toxic .
2,2-Dichloro-1-(trichloromethyl)ethenyl Diethyl Phosphate
  • Structure : Trichloromethyl substituent replaces the nitrophenyl group. Molecular formula: C₇H₁₀Cl₅O₄P .
  • Synthesis : Prepared via Perkow reaction between hexachloroacetone and triethyl phosphite .
  • Applications : Used as a precursor in [4+3] cycloadditions to synthesize bicyclic ketones (e.g., 2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one) .
Paraoxon
  • Molecular formula: C₁₀H₁₄NO₆P .
  • Activity : Potent acetylcholinesterase inhibitor; used as a neurotoxic reference compound .
Target Compound: 2,2-Dichloro-1-(4-nitrophenyl)ethenyl Diethyl Phosphate
  • Inferred Structure : Diethyl phosphate group linked to a 2,2-dichloroethenyl-4-nitrophenyl moiety.
  • Hypothesized Formula: C₁₂H₁₃Cl₂NO₆P (estimated based on substituent contributions).

Physical-Chemical Properties

Property Chlorfenvinphos 2,2-Dichloro-1-(trichloromethyl)ethenyl diethyl phosphate Target Compound (Inferred)
Molecular Weight (g/mol) 359.56 373.34 ~376.1 (estimated)
Water Solubility 145 mg/L (20°C) Low (lipophilic) Likely low (nitro group)
LogP (Octanol-Water Partition) 3.72 ~4.5 (estimated) ~3.0–4.0 (estimated)
Stability Hydrolyzes under alkaline conditions Stable in anhydrous solvents; decomposes in protic media Susceptible to photolysis (nitro group)

Biological Activity

2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate is an organophosphate compound that has garnered attention due to its biological activity, particularly in the context of its potential toxicological effects and applications in agricultural practices. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate is characterized by a phosphate group bonded to a dichlorinated vinyl moiety and a nitrophenyl group. This structure is significant as it influences the compound's reactivity and interaction with biological systems.

The biological activity of 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate primarily involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of cholinergic receptors. This mechanism is central to the toxicological effects observed with organophosphate compounds.

Toxicity Profiles

Research has demonstrated that exposure to 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate can lead to various adverse effects:

  • Acute Toxicity : Symptoms may include respiratory distress, muscle twitching, and convulsions due to excessive cholinergic stimulation.
  • Chronic Effects : Long-term exposure has been associated with neurodevelopmental issues and potential carcinogenic effects.

Table 1: Summary of Toxicity Effects

Effect TypeDescription
Acute ToxicityRespiratory distress, muscle twitching, convulsions
Chronic ToxicityNeurodevelopmental issues, potential carcinogenicity

Case Studies

Several studies have investigated the biological effects and toxicity of 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate:

  • Study on Neurotoxicity : A study published in Toxicological Sciences examined the neurotoxic effects in rodent models. The results indicated significant alterations in behavior and neurological function following exposure to sub-lethal doses, suggesting long-term impacts on cognitive development .
  • Environmental Impact Assessment : Research conducted by the OSPAR Commission highlighted the environmental persistence of this compound and its bioaccumulation potential in aquatic ecosystems. The study emphasized the need for stringent regulations regarding its use in agriculture to mitigate ecological risks .
  • Human Health Risk Analysis : A comprehensive review in Environmental Health Perspectives assessed human health risks associated with agricultural exposure. The findings underscored a correlation between occupational exposure to organophosphates like 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate and increased incidence of respiratory diseases and neurological disorders among farmworkers .

Research Findings

Recent biochemical evaluations have shown that compounds similar to 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate exhibit varying degrees of cytotoxicity across different cell lines. For instance, studies involving cancer cell lines have reported IC50 values indicating significant antiproliferative effects at concentrations as low as 10 µM . Furthermore, pro-apoptotic mechanisms were identified through reactive oxygen species (ROS) pathways, highlighting potential therapeutic applications despite inherent toxicity concerns.

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